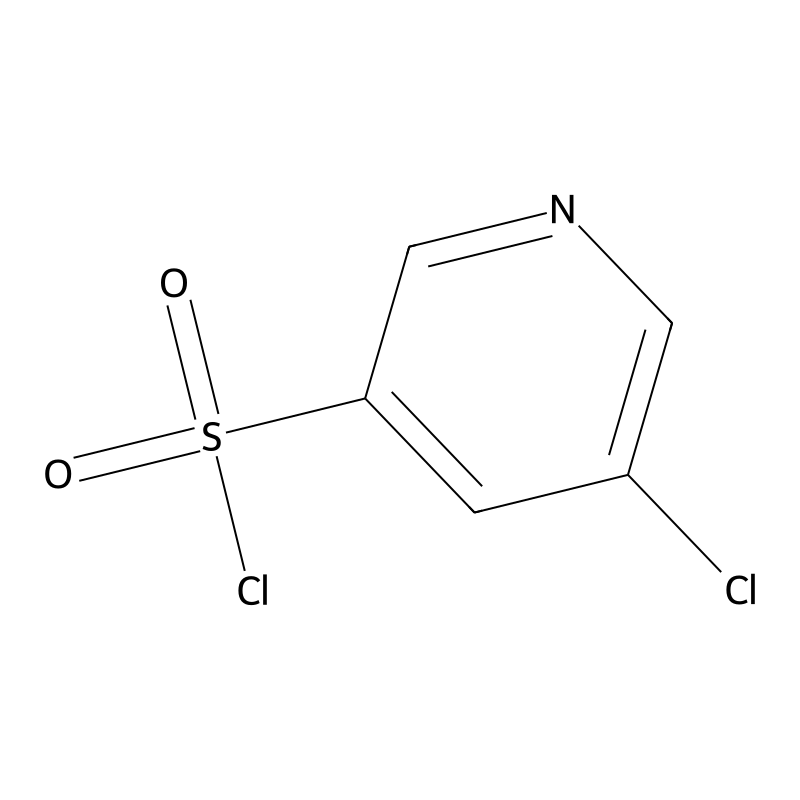5-Chloropyridine-3-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Potential as a synthetic intermediate: Due to its functional groups (chlorine on the pyridine ring and sulfonyl chloride), 5-Chloropyridine-3-sulfonyl chloride has the potential to be a valuable intermediate in the synthesis of more complex molecules. The presence of these reactive groups allows for further functionalization through various chemical reactions like nucleophilic substitution. However, specific examples of its use in published research are not readily available.
- Study as a reference compound: It's possible that 5-Chloropyridine-3-sulfonyl chloride might be used as a reference compound in analytical chemistry applications. Its unique structure and known properties could be helpful for calibrating instruments or validating analytical methods for similar compounds. But again, finding documented instances of this use requires further exploration of scientific databases.
Further Exploration:
While details on specific research applications are scarce, you can explore scientific databases like PubChem or Reaxys to find related information. These resources might provide insights into the potential uses of 5-Chloropyridine-3-sulfonyl chloride based on its structure and reactivity:
5-Chloropyridine-3-sulfonyl chloride is an organic compound with the molecular formula C₅H₃Cl₂NO₂S and a molecular weight of 212.05 g/mol. It features a pyridine ring substituted with a chlorine atom at the 5-position and a sulfonyl chloride group at the 3-position. This compound is recognized for its utility in organic synthesis, particularly as a reagent in the preparation of various sulfonamide derivatives and other functionalized compounds.
The reactivity of 5-chloropyridine-3-sulfonyl chloride primarily stems from its sulfonyl chloride group, which can participate in nucleophilic substitution reactions. The compound can react with amines to form sulfonamides, a class of compounds that have significant biological activity. Additionally, it can undergo oxidative reactions when treated in the presence of tertiary amines and air, leading to the formation of sulfonylethenamines .
Example Reactions:- Nucleophilic Substitution: Reaction with primary or secondary amines to yield corresponding sulfonamides.
- Oxidative Transformation: Reacting with tertiary amines can produce sulfonylethenamine products .
5-Chloropyridine-3-sulfonyl chloride exhibits notable biological activities, particularly as an intermediate in the synthesis of pharmaceuticals. Compounds derived from this chlorinated pyridine have been studied for their potential as enzyme inhibitors and antibacterial agents. The introduction of the sulfonyl group enhances the pharmacological properties of the resulting compounds, making them valuable in medicinal chemistry.
The synthesis of 5-chloropyridine-3-sulfonyl chloride is typically achieved through chlorination reactions involving pyridine-3-sulfonic acid and phosphorus pentachloride. The process involves careful control of reaction conditions to minimize by-product formation:
- Starting Material: Pyridine-3-sulfonic acid.
- Reagents: Phosphorus pentachloride.
- Procedure:
5-Chloropyridine-3-sulfonyl chloride finds applications in various fields, including:
- Pharmaceutical Industry: As a building block for synthesizing biologically active sulfonamides and other medicinal compounds.
- Agricultural Chemicals: Utilized in developing herbicides and pesticides.
- Materials Science: Employed in creating functionalized polymers and materials with specific properties.
Interaction studies involving 5-chloropyridine-3-sulfonyl chloride often focus on its reactivity with different nucleophiles, such as amines and alcohols. These studies help elucidate its potential as a precursor for diverse chemical entities with varied biological activities. For instance, research has shown that this compound can facilitate oxidative transformations leading to novel sulfonamide derivatives .
Several compounds exhibit structural similarities to 5-chloropyridine-3-sulfonyl chloride, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Chloropyridine-3-sulfonyl chloride | Chlorine at 6-position | Different regioselectivity in reactions |
| Pyridine-3-sulfonyl chloride | No chlorine substitution | Lacks chlorinated functionality |
| 4-Chloropyridine-3-sulfonyl chloride | Chlorine at 4-position | May exhibit different biological activities |
Uniqueness
5-Chloropyridine-3-sulfonyl chloride is particularly unique due to its specific chlorine substitution pattern on the pyridine ring, which influences its reactivity and biological activity compared to other similar compounds. This distinct positioning allows for selective reactions that are crucial in synthesizing targeted pharmaceuticals.
XLogP3
GHS Hazard Statements
Pictograms

Corrosive








